The synthesis of (11Z)-11-eicosenoic acid can be achieved through several methods:
The structure of (11Z)-11-eicosenoic acid can be described as follows:
C(CCCCCCCCC\C=C/CCCCCCCC)(=O)O
BITHHVVYSMSWAG-KTKRTIGZSA-N
(11Z)-11-eicosenoic acid participates in various chemical reactions:
The mechanism of action for (11Z)-11-eicosenoic acid is primarily related to its role in cellular membranes and metabolic pathways:
The physical and chemical properties of (11Z)-11-eicosenoic acid include:
Property | Value |
---|---|
Boiling Point | 426.30 °C |
Solubility | Practically insoluble in water |
Density | Not specified |
Melting Point | Not specified |
LogP | 8.760 |
Rotatable Bonds | 17 |
Topological Polar Surface Area | 37.3 Ų |
pKa | Approximately 4.95 |
These properties indicate that the compound is hydrophobic with significant lipophilicity, making it suitable for incorporation into lipid-based formulations .
(11Z)-11-eicosenoic acid has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: